The compound is classified as a heterocyclic organic compound with a boronic acid functional group. Its structure features a triazole ring fused to a pyridine ring, which is further substituted with a methyl group at the 8-position. This classification places it within a broader category of compounds that exhibit significant pharmacological properties.
The synthesis of {8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid typically involves several key steps:
For example, one synthetic route may involve the reaction of an aryl chloride with a boronic ester under palladium catalysis to yield the desired boronic acid derivative .
The molecular structure of {8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid can be described as follows:
The molecular formula is , with a molecular weight of approximately 202.00 g/mol. The structural configuration allows for various interactions with biological targets due to the presence of multiple heteroatoms .
{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid participates in several important chemical reactions:
These reactions are crucial for developing new pharmaceuticals and materials .
The mechanism of action for {8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid primarily involves its role as an inhibitor in various biological pathways:
In vitro studies have demonstrated that this compound can effectively inhibit cellular proliferation in cancer cell lines by disrupting signaling pathways associated with c-Met .
{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid has several notable applications:
CAS No.: 102-94-3
CAS No.: 68672-88-8
CAS No.: 98569-64-3
CAS No.: